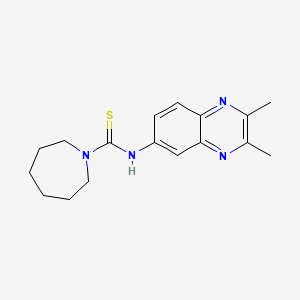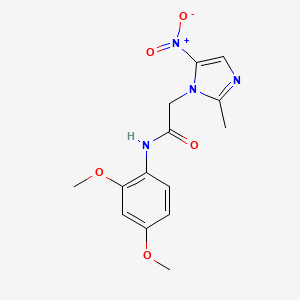![molecular formula C17H16N2O3S B5768304 2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5768304.png)
2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid, also known as MMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMB is a benzoylthiourea derivative that has been synthesized through various methods.
科学的研究の応用
2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has shown potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. 2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has also been studied for its antibacterial properties, as it has been shown to inhibit the growth of various bacterial strains in vitro. Furthermore, 2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been studied for its anti-inflammatory properties, as it has been shown to reduce the production of pro-inflammatory cytokines in vitro.
作用機序
The mechanism of action of 2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid is not fully understood. However, studies have suggested that 2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid may exert its anticancer properties by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression, and their dysregulation has been linked to the development of cancer. 2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid may also exert its antibacterial properties by inhibiting the activity of bacterial enzymes involved in cell wall biosynthesis. The mechanism of action of 2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid in its anti-inflammatory properties is not well understood.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has various biochemical and physiological effects. 2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce the production of reactive oxygen species (ROS), and inhibit the activity of HDACs. 2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
One advantage of using 2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid in lab experiments is its potential as a therapeutic agent for cancer and bacterial infections. 2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has also been shown to have low toxicity in vitro. However, one limitation of using 2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid in lab experiments is its limited solubility in water, which may affect its bioavailability.
将来の方向性
There are various future directions for the research of 2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid. One direction is the optimization of the synthesis method to improve the yield and purity of 2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid. Another direction is the elucidation of the mechanism of action of 2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid in its anti-inflammatory properties. Furthermore, the development of 2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid derivatives with improved solubility and bioavailability may also be a future direction for research. Finally, the evaluation of the potential of 2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid as a therapeutic agent in animal models and clinical trials may also be a future direction for research.
Conclusion:
In conclusion, 2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been achieved through various methods, and it has been studied for its anticancer, antibacterial, and anti-inflammatory properties. The mechanism of action of 2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid is not fully understood, but studies have suggested that it may exert its anticancer properties by inhibiting the activity of HDACs. 2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has various biochemical and physiological effects, and its potential as a therapeutic agent for cancer and bacterial infections makes it a promising compound for future research.
合成法
The synthesis of 2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been achieved through various methods. One of the most common methods is the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-methylbenzoylthiourea. Another method involves the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-methylbenzoyl isothiocyanate. The synthesis of 2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has also been achieved through the reaction of 2-methyl-3-nitrobenzoic acid with 4-methylbenzoyl isothiocyanate, followed by the reduction of the nitro group to an amino group.
特性
IUPAC Name |
2-methyl-3-[(4-methylbenzoyl)carbamothioylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-10-6-8-12(9-7-10)15(20)19-17(23)18-14-5-3-4-13(11(14)2)16(21)22/h3-9H,1-2H3,(H,21,22)(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXCGCBJQPDJFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-({[(4-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(tert-butyl)-2-[3-(2-furoyl)-1H-indol-1-yl]acetamide](/img/structure/B5768264.png)

![N-[4-(acetylamino)phenyl]-1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5768274.png)

![N-{[(4-bromophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B5768291.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]nicotinamide](/img/structure/B5768297.png)

![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5768321.png)
![4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B5768323.png)
![3-{[(4-chlorophenyl)thio]acetyl}-2H-chromen-2-one](/img/structure/B5768324.png)
![2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)aniline](/img/structure/B5768327.png)
